molecular formula C12H18BrNO B13275717 [(2-Bromophenyl)methyl](1-methoxybutan-2-yl)amine

[(2-Bromophenyl)methyl](1-methoxybutan-2-yl)amine

Cat. No.: B13275717
M. Wt: 272.18 g/mol
InChI Key: QADLOMJBZMETPW-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine is an organic compound with the molecular formula C₁₂H₁₈BrNO and a molecular weight of 272.18 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a bromophenyl group and a methoxybutan-2-yl amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 1-methoxybutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (2-Bromophenyl)methylamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(2-Bromophenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methylamine
  • (2-Fluorophenyl)methylamine
  • (2-Iodophenyl)methylamine

Uniqueness

(2-Bromophenyl)methylamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-1-methoxybutan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-3-11(9-15-2)14-8-10-6-4-5-7-12(10)13/h4-7,11,14H,3,8-9H2,1-2H3

InChI Key

QADLOMJBZMETPW-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=CC=C1Br

Origin of Product

United States

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